molecular formula C17H14FN3O2 B6529346 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-fluorobenzamide CAS No. 946239-66-3

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-fluorobenzamide

Cat. No. B6529346
CAS RN: 946239-66-3
M. Wt: 311.31 g/mol
InChI Key: KYWAHYXGXXGJGV-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .


Molecular Structure Analysis

The ring system of oxadiazoles consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .

Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial and antifungal properties . For example, some 5-phenyl-1,3,4-oxadiazole derivatives were found to be more potent than ampicillin .

Analgesic and Anti-inflammatory Applications

1,3,4-Oxadiazole derivatives also exhibit analgesic and anti-inflammatory properties . They could potentially be used in the development of new drugs for pain and inflammation management.

Antiviral Applications

These compounds have shown antiviral properties , making them potential candidates for the development of new antiviral drugs.

Anticancer Applications

1,3,4-Oxadiazole derivatives have been studied for their anticancer properties . They could potentially be used in the development of new anticancer drugs.

Antihypertensive Applications

These compounds have shown antihypertensive properties , which could be useful in the treatment of high blood pressure.

Anticonvulsant Applications

1,3,4-Oxadiazole derivatives have demonstrated anticonvulsant properties , suggesting potential use in the treatment of epilepsy and other seizure disorders.

Anti-diabetic Applications

These compounds have shown anti-diabetic properties , indicating potential use in the treatment of diabetes.

Agricultural Applications

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . They play an important role in modern agriculture.

Future Directions

The future directions for research on oxadiazoles are likely to involve further exploration of their potential applications in various fields, including medicinal chemistry, material science, and high energy molecules . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-2-15-20-21-17(23-15)11-7-9-12(10-8-11)19-16(22)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWAHYXGXXGJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-fluorobenzamide

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